molecular formula C20H15ClN2O3 B11686282 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

Cat. No.: B11686282
M. Wt: 366.8 g/mol
InChI Key: CMQQTFZYXLPAQA-UHFFFAOYSA-N
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Description

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a fused ring system containing both oxygen and nitrogen atoms The compound’s structure includes a chloro substituent at the 6th position, a nitrophenyl group at the 2nd position, and a phenyl group at the 4th position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzoyl chloride with 2-amino-6-chlorophenol in the presence of a base such as triethylamine. The reaction mixture is then heated to promote cyclization, resulting in the formation of the benzoxazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The chloro substituent can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Amino derivatives: Formed by the reduction of the nitro group.

    Substituted benzoxazines: Formed by electrophilic aromatic substitution reactions.

Scientific Research Applications

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial agent due to its unique structural features.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine involves its interaction with specific molecular targets. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. Additionally, the benzoxazine ring can interact with enzymes and receptors, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    6-chloro-2-(4-nitrophenyl)-2H-pyridazin-3-one: Similar in structure but contains a pyridazinone ring instead of a benzoxazine ring.

    2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine: Lacks the chloro substituent at the 6th position.

Uniqueness

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine is unique due to the presence of both chloro and nitrophenyl substituents, which confer distinct chemical reactivity and potential applications. The combination of these substituents enhances the compound’s ability to undergo various chemical reactions and interact with biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H15ClN2O3

Molecular Weight

366.8 g/mol

IUPAC Name

6-chloro-2-(4-nitrophenyl)-4-phenyl-2,4-dihydro-1H-3,1-benzoxazine

InChI

InChI=1S/C20H15ClN2O3/c21-15-8-11-18-17(12-15)19(13-4-2-1-3-5-13)26-20(22-18)14-6-9-16(10-7-14)23(24)25/h1-12,19-20,22H

InChI Key

CMQQTFZYXLPAQA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Cl)NC(O2)C4=CC=C(C=C4)[N+](=O)[O-]

Origin of Product

United States

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